molecular formula C18H21N5O3 B14001059 6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine CAS No. 52128-09-3

6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine

Cat. No.: B14001059
CAS No.: 52128-09-3
M. Wt: 355.4 g/mol
InChI Key: UQEQZLDUBBDNMD-UHFFFAOYSA-N
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Description

6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine is a synthetic compound known for its diverse biological activities. The compound features a quinazoline core linked to a trimethoxyphenyl group via an aminomethyl bridge. This structure is significant in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Aminomethyl Bridge: The aminomethyl bridge is introduced by reacting the quinazoline core with formaldehyde and a primary amine, such as 3,4,5-trimethoxyaniline, under reductive amination conditions.

    Final Assembly: The final compound is obtained by coupling the aminomethyl intermediate with the quinazoline core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.

    Medicine: Explored for its anti-cancer properties, particularly in inhibiting tubulin polymerization and other cellular targets.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Trimetrexate: Another dihydrofolate reductase inhibitor with a similar quinazoline core.

    Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.

    Pemetrexed: A multi-targeted antifolate with a similar mechanism of action.

Uniqueness

6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine is unique due to its trimethoxyphenyl group, which enhances its binding affinity and specificity towards dihydrofolate reductase, making it a potent inhibitor compared to other similar compounds .

Properties

CAS No.

52128-09-3

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine

InChI

InChI=1S/C18H21N5O3/c1-24-14-7-11(8-15(25-2)16(14)26-3)21-9-10-4-5-13-12(6-10)17(19)23-18(20)22-13/h4-8,21H,9H2,1-3H3,(H4,19,20,22,23)

InChI Key

UQEQZLDUBBDNMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NCC2=CC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

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